Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid structure
1260092-23-6 structure
Nom du produit:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
Numéro CAS:1260092-23-6
Le MF:C6H11NO3
Mégawatts:145.156441926956
MDL:MFCD19215882
CID:5242669

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

    • D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-
    • 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)
    • (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
    • MDL: MFCD19215882
    • Piscine à noyau: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
    • La clé Inchi: RZMLFDPCVRKIQV-WHFBIAKZSA-N
    • Sourire: C([C@@H]1CC[C@@H](CN)O1)(=O)O

Propriétés expérimentales

  • Dense: 1.243±0.06 g/cm3(Predicted)
  • Point d'ébullition: 313.7±27.0 °C(Predicted)
  • Le PKA: 3.31±0.40(Predicted)

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-262514-1.0g
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
1260092-23-6
1.0g
$0.0 2023-03-01
Enamine
EN300-262514-1g
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
1260092-23-6
1g
$0.0 2023-09-14

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
1.2 Reagents: Dowex 50W ;  neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Référence
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, -18 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, -18 °C
1.3 Reagents: Dowex 50W ;  pH 5
2.1 Solvents: Pyridine ;  20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ;  15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
6.2 Reagents: Dowex 50W ;  neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Référence
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Référence
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Référence
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 125 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ;  15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
4.2 Reagents: Dowex 50W ;  neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Référence
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 6

Conditions de réaction
1.1 Solvents: Pyridine ;  20 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ;  15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
5.2 Reagents: Dowex 50W ;  neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Référence
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
2.2 Reagents: Dowex 50W ;  neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Référence
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ;  15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
3.2 Reagents: Dowex 50W ;  neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
Référence
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products

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